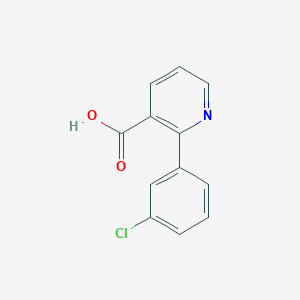

2-(3-Chlorophenyl)nicotinic acid

Overview

Description

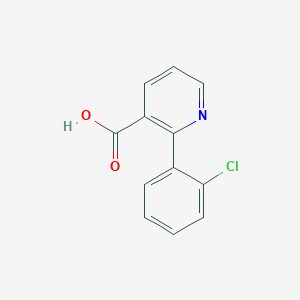

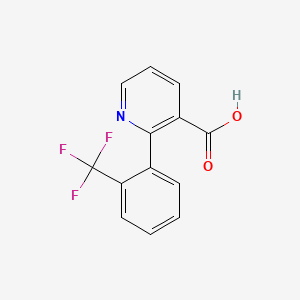

2-(3-Chlorophenyl)nicotinic acid, also known as 3-chloroisonicotinic acid, is a chemical compound with the molecular formula C12H8ClNO2. It is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of 2-chloro-N-(3-chlorophenyl)nicotinic acid has been described in a study . The compound was synthesized and characterized using spectral techniques .Scientific Research Applications

Industrial and Ecological Production of Nicotinic Acid

The industrial production of nicotinic acid is crucial for its widespread application in nutrition, medicine, and agriculture. A literature review highlights ecological methods to produce nicotinic acid from commercially available raw materials, focusing on sustainable and environmentally friendly processes. This approach addresses the need for green chemistry and the reduction of environmental burdens associated with traditional production methods (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Activity

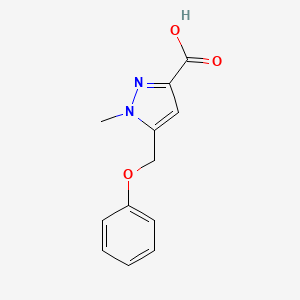

Innovative research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has uncovered compounds with significant herbicidal activity against various plant species. This discovery opens new avenues for the development of natural-product-based herbicides, offering a more sustainable and potentially less harmful alternative to synthetic agrochemicals (Yu et al., 2021).

Anti-Inflammatory and Analgesic Properties

A series of 2-(3-chloroanilino)nicotinic acid hydrazides have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The findings demonstrate moderate to excellent efficacy in reducing inflammation and pain, suggesting potential applications in developing new therapeutic agents for treating inflammatory diseases and pain management (Navidpour et al., 2014).

Vasorelaxation and Antioxidation Properties

Thionicotinic acid derivatives have been studied for their effects on vasorelaxation and antioxidation, revealing a novel class of compounds with significant potential for treating cardiovascular diseases. These compounds exhibit dose-dependent vasorelaxation and strong antioxidant properties, suggesting their utility in developing therapies for cardiovascular conditions and oxidative stress-related diseases (Prachayasittikul et al., 2010).

Mechanisms of Nicotinic Acid-Induced Flushing

Research into the mechanisms underlying the flushing response induced by nicotinic acid has identified the activation of the capsaicin receptor TRPV1 and the involvement of epidermal Langerhans cells. These studies provide insights into the cellular processes mediating this common side effect of nicotinic acid therapy, potentially guiding strategies to mitigate flushing and improve patient compliance (Ma et al., 2014; Benyó et al., 2006).

Mechanism of Action

Target of Action

2-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid are the hepatocytes, where it inhibits diacylglycerol acyltransferase-2 .

Mode of Action

The compound interacts with its targets by modulating triglyceride synthesis in the liver, which leads to the degradation of apolipoprotein B (apo B), or by modulating lipolysis in adipose tissue . This results in decreased production of low-density lipoproteins .

Biochemical Pathways

The compound affects the NAD+ synthesis and salvage pathways . Dietary nicotinic acid is converted to NAD+ in a three-step reaction pathway, while nicotinamide, a product of numerous ADP-ribosylation enzymes and SIRT family deacetylases, is converted to NAD+ via a two-step reaction pathway . These pathways play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

It is known that nicotinic acid and its derivatives have a wide range of biological applications .

Result of Action

The molecular and cellular effects of the compound’s action include decreased lipid levels and apo B-containing lipoproteins . This can lead to a reduction in the risk of myocardial infarctions . Additionally, some nicotinamide derivatives have shown promising antibacterial and antibiofilm properties .

Biochemical Analysis

Biochemical Properties

2-(3-Chlorophenyl)nicotinic acid, like other nicotinic acid derivatives, plays a crucial role in biochemical reactions. It acts as a precursor to nicotinamide coenzymes, which are vital electron donors or acceptors in redox reactions catalyzed by various enzymes

Cellular Effects

It is known that nicotinic acid and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other nicotinic acid derivatives .

Metabolic Pathways

This compound is involved in the metabolic pathways that produce nicotinamide coenzymes . These coenzymes interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Properties

IUPAC Name |

2-(3-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQVZBJLYYHDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680762 | |

| Record name | 2-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226215-76-4 | |

| Record name | 2-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

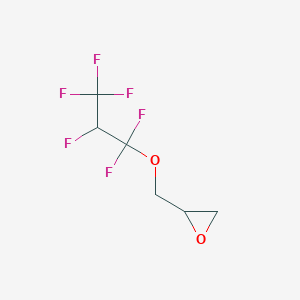

![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)

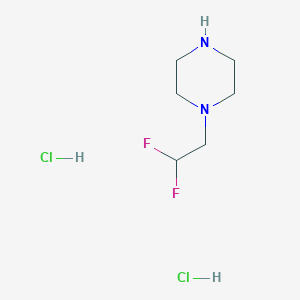

![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)

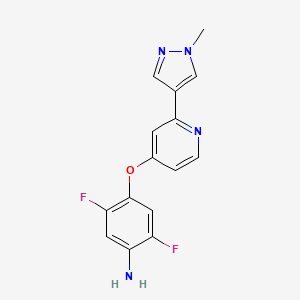

![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)

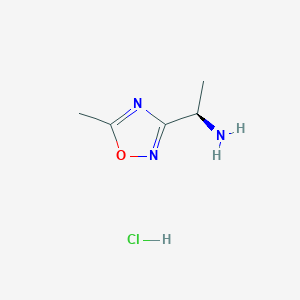

![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)